molecular formula C19H36N2 B14632461 2-Hexadecyl-1H-imidazole CAS No. 56750-08-4

2-Hexadecyl-1H-imidazole

Cat. No.: B14632461
CAS No.: 56750-08-4
M. Wt: 292.5 g/mol
InChI Key: UANAUSCAUXQBJK-UHFFFAOYSA-N
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Description

2-Hexadecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-1H-imidazole typically involves the alkylation of imidazole with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .

Scientific Research Applications

2-Hexadecyl-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hexadecyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexadecyl-1H-imidazole is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .

Properties

CAS No.

56750-08-4

Molecular Formula

C19H36N2

Molecular Weight

292.5 g/mol

IUPAC Name

2-hexadecyl-1H-imidazole

InChI

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18-21-19/h17-18H,2-16H2,1H3,(H,20,21)

InChI Key

UANAUSCAUXQBJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=NC=CN1

Origin of Product

United States

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